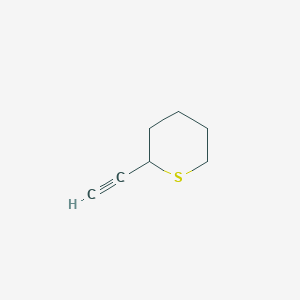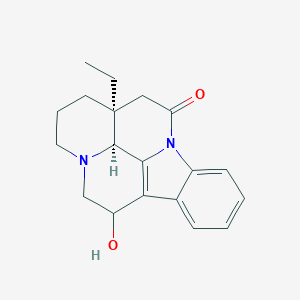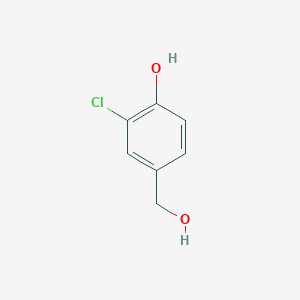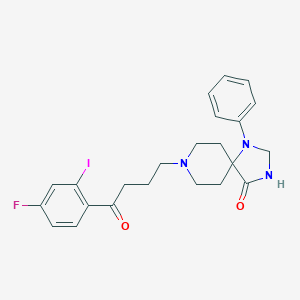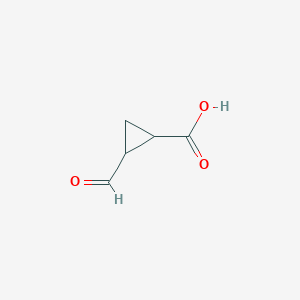![molecular formula C9H12O4 B008610 [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate CAS No. 102096-60-6](/img/structure/B8610.png)
[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate
Overview
Description
“[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate” is a chemical compound with the molecular formula C9H12O4 . It has an average mass of 184.189 Da and a monoisotopic mass of 184.073563 Da .
Molecular Structure Analysis
The molecular structure of “[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate” consists of 9 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Scientific Research Applications
Synthesis of Reactive Polymers
Field
Application
Acrylates are used in the synthesis of reactive polymers, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
Method
The synthesis of reactive polymers involves the reaction of acrylates with alcohols and amines carrying the desired reactive groups .
Results
The synthesis of reactive polymers using acrylates provides a single reaction step for the synthesis of reactive polymers .
Dual-Curing Acrylate Systems
Field
Application
Acrylates are used in dual-curing systems, which yield two distinct and temporally stable sets of material properties at each curing stage .
Method
A dual-curing process is defined as a combination of two curing reactions taking place simultaneously or sequentially .
Results
The resulting interpenetrating polymer network (IPN) exhibits superior properties compared to its individual parts .
Coatings and Adhesives
Application
Acrylates are widely used in the production of coatings and adhesives due to their excellent adhesion properties .
Method
The acrylate monomers are polymerized under UV light or heat to form a solid film .
Results
The resulting coatings and adhesives have excellent durability, flexibility, and resistance to environmental conditions .
UV Cure Systems
Application
Acrylates are used in UV cure systems, where they undergo rapid polymerization when exposed to UV light .
Method
The acrylate monomers are mixed with a photoinitiator and exposed to UV light, causing them to polymerize and form a solid material .
Results
The resulting materials have excellent hardness, chemical resistance, and gloss .
Super-Absorbent Polymers
Application
Acrylates are used in the synthesis of super-absorbent polymers, which are used in applications such as diapers and other absorbent products .
Method
The acrylate monomers are polymerized in the presence of a cross-linking agent to form a network structure that can absorb large amounts of water .
Results
The resulting super-absorbent polymers can absorb and retain extremely large amounts of a liquid relative to their own mass .
Biomedical Applications
Field
Application
Acrylates are used in many biomedical applications such as contact lenses and bone cements .
Method
In the case of contact lenses, acrylate monomers are polymerized to form a soft, flexible material that allows oxygen to pass through to the cornea . For bone cements, acrylate monomers are mixed with a powdered polymer to form a dough-like material that can be molded and then hardens in place .
Results
The resulting materials have properties such as transparency, flexibility, and biocompatibility, making them suitable for these applications .
properties
IUPAC Name |
[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4-6(10)13-7-8(11)12-5-9(7,2)3/h4,7H,1,5H2,2-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBTQSRUNSRKI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1OC(=O)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=O)[C@@H]1OC(=O)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383517 | |
| Record name | (3R)-4,4-Dimethyl-2-oxooxolan-3-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate | |
CAS RN |
102096-60-6 | |
| Record name | (3R)-4,4-Dimethyl-2-oxooxolan-3-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-alpha -Acryloyloxy-beta ,beta -dimethyl-gamma -butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

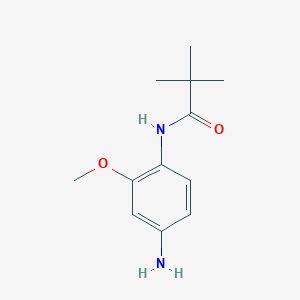
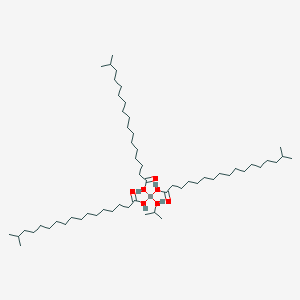
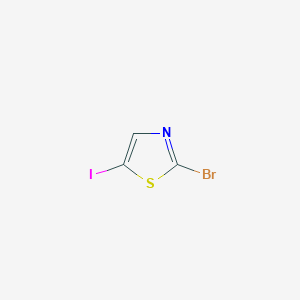
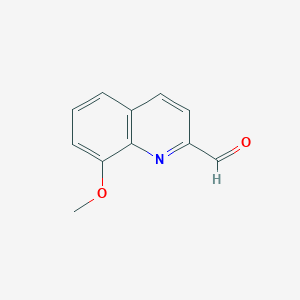
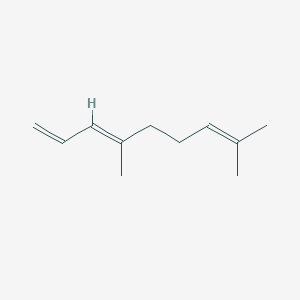
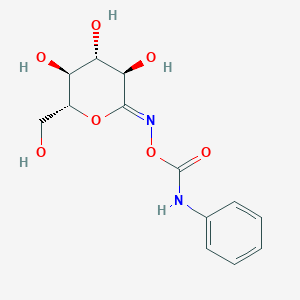
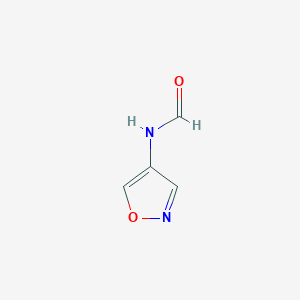
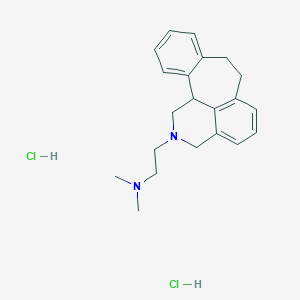
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
